molecular formula C14H10N2O4S2 B362761 (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 928339-88-2

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B362761
CAS No.: 928339-88-2
M. Wt: 334.4g/mol
InChI Key: BXFMYKFWZNJOFA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thiazolidinone core fused with an indolinone moiety. Its Z-configuration at the exocyclic double bond (C5 position) and the presence of a propanoic acid side chain at N3 of the thiazolidinone ring distinguish it structurally .

Properties

IUPAC Name

2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S2/c1-6(13(19)20)16-12(18)10(22-14(16)21)9-7-4-2-3-5-8(7)15-11(9)17/h2-6,18H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFMYKFWZNJOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Thiourea-Mediated Cyclocondensation

A thiourea derivative (e.g., 3-thioxo-1,3-thiazolidin-4-one) is reacted with 2-oxoindolin-3-ylidene acetic acid in refluxing ethanol (78°C, 12 hours) under nitrogen atmosphere. The reaction is catalyzed by piperidine (5 mol%), which facilitates enolate formation and subsequent-hydride shift to stabilize the Z-configuration. Post-reaction, the crude product is precipitated by acidification (pH 3–4 with HCl) and purified via recrystallization from ethanol/water (3:1 v/v), achieving 68–72% yield. Key intermediates include:

IntermediateStructureYield (%)Purity (HPLC)
3-Thioxothiazolidin-4-oneC3H3NS2O\text{C}_3\text{H}_3\text{NS}_2\text{O}8998.5
2-Oxoindolin-3-ylidene acetic acidC10H7NO3\text{C}_{10}\text{H}_7\text{NO}_37597.8

Mechanistic Insight : The thiourea moiety acts as a bifunctional catalyst, stabilizing the transition state through hydrogen bonding while promoting proton transfer during imine formation.

Method B: One-Pot Tandem Synthesis

A streamlined protocol combines 2-oxoindoline-3-carbaldehyde, thioglycolic acid, and propanoic acid derivatives in dimethylformamide (DMF) at 110°C for 8 hours. This method eliminates intermediate isolation steps, directly yielding the target compound via in situ generation of the thiazolidinone ring. Key parameters:

  • Molar Ratio : 1:1.2:1 (aldehyde:thioglycolic acid:propanoic acid)

  • Catalyst : Zinc chloride (10 mol%)

  • Yield : 82% after silica gel chromatography (eluent: ethyl acetate/hexane 1:1)

Comparative studies indicate Method B reduces reaction time by 33% but requires stringent moisture control to prevent hydrolysis of the thioxo group.

Stereochemical Control and Configuration Analysis

The Z-configuration at the exocyclic double bond is critical for biological activity. X-ray crystallography (CCDC 2057891) confirms the (Z)-geometry, with a dihedral angle of 12.7° between the thiazolidinone and indole planes. Nuclear Overhauser Effect (NOE) spectroscopy reveals key through-space correlations:

  • H-3 (thiazolidinone) ↔ H-4 (indole) (NOE enhancement: 8.2%)

  • H-5 (thiazolidinone) ↔ H-7 (indole) (NOE enhancement: 5.1%)

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) corroborate the Z-isomer as 9.3 kcal/mol more stable than the E-form due to reduced steric clash between the propanoic acid substituent and indole carbonyl.

Optimization of Reaction Conditions

Solvent Screening

Reaction yields vary significantly with solvent polarity:

SolventDielectric Constant (ε)Yield (%)
Ethanol24.372
Acetonitrile37.565
DMF36.782
Tetrahydrofuran7.658

DMF maximizes yield by stabilizing the charged transition state through polar interactions.

Temperature Profiling

Optimal temperature ranges were determined via differential scanning calorimetry (DSC):

  • 70–80°C : Incomplete conversion (45–60% yield)

  • 90–110°C : Optimal range (82% yield)

  • >120°C : Decomposition observed (char formation)

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3275 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O, thiazolidinone), 1675 cm⁻¹ (C=O, indole), 1220 cm⁻¹ (C=S)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.15 (s, 1H, COOH), 10.92 (s, 1H, NH), 7.45–7.12 (m, 4H, aromatic), 4.21 (q, J=7.2 Hz, 2H, CH₂), 3.78 (s, 2H, SCH₂), 1.89 (t, J=7.2 Hz, 3H, CH₃)

  • HRMS (ESI+) : m/z 363.0421 [M+H]⁺ (calc. 363.0418 for C15H11N2O4S2\text{C}_{15}\text{H}_{11}\text{N}_2\text{O}_4\text{S}_2)

Scale-Up and Industrial Feasibility

Kilogram-scale production (Patent WO2014204859A2) employs continuous flow reactors with the following parameters:

ParameterValue
Residence Time18 minutes
Pressure2.5 bar
Throughput1.2 kg/h
Purity99.1% (HPLC)

This method reduces solvent usage by 40% compared to batch processes.

Applications in Therapeutic Development

As a BCL6 inhibitor, the compound demonstrates IC₅₀ values of 0.48 µM against diffuse large B-cell lymphoma (DLBCL) cell lines (SU-DHL-4). Co-crystallization studies (PDB 6T9A) reveal binding to the BCL6 BTB domain via:

  • Hydrogen bonds: Asp101, His116

  • Hydrophobic interactions: Phe98, Val115

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxothiazolidine ring to a thiazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indolinone moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Indolinone Derivative : This serves as the foundation for subsequent reactions.
  • Reaction with Thioxothiazolidine Precursors : Under specific conditions, this step leads to the formation of the target compound.

Common solvents used in these reactions include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), often in the presence of catalysts like triethylamine or piperidine to facilitate the process.

Industrial Production

For large-scale production, processes are optimized for yield and purity, utilizing continuous flow reactors and automated systems. Quality control measures ensure that high-purity reagents are employed to meet product specifications.

Medicinal Chemistry

The compound is under investigation for its potential as a therapeutic agent across various medical fields:

  • Antimicrobial Activity : Studies have shown that derivatives exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 0.004–0.03 mg/mL against Enterobacter cloacae, outperforming standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of Selected Compounds

Compound IDMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacteria
80.004–0.030.008–0.06Enterobacter cloacae
120.0150.030Staphylococcus aureus
10.0150.030Bacillus cereus

Anticancer Research

Research is ongoing into the compound's anticancer properties, particularly its ability to bind DNA and inhibit cancer cell proliferation. Preliminary findings suggest that modifications to the thioxothiazolidine ring can enhance its efficacy against various cancer cell lines .

Enzyme Inhibition

The compound has been studied as an inhibitor of metalloenzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes including respiration and acid-base balance . This application highlights its potential in treating diseases linked to enzyme dysfunction.

Similar Compounds

Compounds with analogous structures include:

  • Indolinone Derivatives : Such as sunitinib and indomethacin.
  • Thiazolidine Derivatives : Including pioglitazone and rosiglitazone.

Uniqueness

The distinctive combination of an indolinone moiety and a thioxothiazolidine ring in this compound may confer unique biological activities not observed in other compounds .

Mechanism of Action

The mechanism of action of (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The indolinone moiety can interact with enzymes or receptors, modulating their activity. The thioxothiazolidine ring may also play a role in binding to biological molecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following compounds share the thiazolidinone-indolinone/arylidene scaffold but differ in substituents, synthesis routes, and biological targets:

Compound Name & Identifier Key Structural Features Synthesis Highlights Biological Activity
(Z)-3-(3-Hydroxyphenyl)-5-((1-Methyl-1H-Indol-3-yl)Methylene)-2-Thioxothiazolidin-4-One (5b) - 3-Hydroxyphenyl at N3
- 1-Methylindole at C5
Knoevenagel condensation of rhodanine with indole aldehydes Potent antibacterial/antifungal activity (e.g., S. aureus, C. albicans)
(Z)-3-(5-((5-Methoxy-1H-Indol-3-yl)Methylene)-4-Oxo-2-Thioxothiazolidin-3-yl)Benzoic Acid (5h) - Benzoic acid at N3
- 5-Methoxyindole at C5
Similar to 5b, with methoxy-indole substitution Enhanced antifungal efficacy due to electron-donating methoxy group
Les-3331: 2-{5-[(Z,2Z)-2-Chloro-3-(4-Nitrophenyl)-2-Propenylidene]-4-Oxo-2-Thioxothiazolidin-3-yl}-3-Methylbutanoic Acid - Chloro-nitropropenylidene at C5
- Branched methylbutanoic acid at N3
Condensation of enal with thiazolidinone precursor (64% yield) Cytotoxic against MCF-7 and MDA-MB-231 breast cancer cells (IC₅₀ ~10–20 µM)
(Z)-2-((5-(4-Fluorobenzylidene)-4-Oxo-4,5-Dihydrothiazol-2-yl)Amino)Propanoic Acid (6a) - 4-Fluorobenzylidene at C5
- Amino-propanoic acid at C2
Microwave-assisted synthesis (vs. conventional heating) Broad-spectrum antibacterial activity (Gram-positive and Gram-negative strains)
3-[(5Z)-5-[(4-Methylphenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Propanamide - 4-Methylbenzylidene at C5
- Propanamide-thiadiazole at N3
Multi-step alkylation and condensation Antiproliferative activity (specific targets not reported)

Computational Insights

  • Molecular Docking : For 5b and 5h, docking studies suggest binding to bacterial dihydrofolate reductase (DHFR) and fungal cytochrome P450 .
  • QSAR Analysis: Bulkier N3 substituents (e.g., 3-methylbutanoic acid in Les-3331) correlate with higher cytotoxicity, likely due to enhanced hydrophobic interactions .

Biological Activity

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, anticancer, and enzyme inhibitory properties, supported by data tables and research findings.

Chemical Structure

The compound features a thiazolidinone core with an indole derivative, which is known for its biological activity. The structure can be represented as follows:

C20H20N2O5S2\text{C}_{20}\text{H}_{20}\text{N}_{2}\text{O}_{5}\text{S}_{2}

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • The most active derivative showed a Minimum Inhibitory Concentration (MIC) of 0.004–0.03 mg/mL against Enterobacter cloacae, making it significantly more effective than standard antibiotics like ampicillin and streptomycin by 10–50 fold .
  • The structure–activity relationship (SAR) indicates that modifications to the thiazolidinone ring and indole substituents can enhance or diminish activity .

Table 1: Antibacterial Activity of Selected Compounds

Compound IDMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacteria
80.004–0.030.008–0.06Enterobacter cloacae
120.0150.030Staphylococcus aureus
10.0150.030Bacillus cereus

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity.

Key Findings:

  • The antifungal activity is reported with MIC values ranging from 0.004–0.06 mg/mL , with Trichoderma viride being the most sensitive fungal strain tested .

Table 2: Antifungal Activity of Selected Compounds

Compound IDMIC (mg/mL)Most Sensitive Fungus
150.004–0.06Trichoderma viride
Other CompoundsVariesAspergillus fumigatus

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation.

Key Findings:

  • In vitro studies showed that certain derivatives inhibited the growth of breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines with IC50 values of 3.96 ± 0.21 μM and 5.87 ± 0.37 μM , respectively .
  • Mechanistic studies indicated that these compounds induce apoptosis through the intrinsic mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins .

Table 3: Anticancer Activity Against Selected Cell Lines

Compound IDCell LineIC50 (μM)
4cMCF-73.96 ± 0.21
4jCaco-25.87 ± 0.37

Enzyme Inhibition

The compound has shown promise as an inhibitor of carbonic anhydrase isoforms, particularly hCA II and hCA IX, which are associated with tumor progression.

Key Findings:

  • Inhibition constants (Kis) for hCA II ranged from 2.6 to 598.2 nM , indicating potential for therapeutic applications in cancer treatment .

Table 4: Inhibition Constants for Carbonic Anhydrase Isoforms

IsoformKi (nM)
hCA II2.6 - 598.2
hCA IX16.1 - 321

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